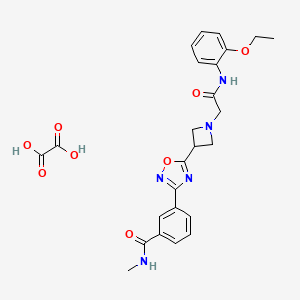
3-(5-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups, including an azetidine ring, an oxadiazole ring, and a benzamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains multiple rings and functional groups, which could potentially interact in interesting ways. The presence of both aromatic and aliphatic components could give it unique physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar and nonpolar groups could affect its solubility, and the presence of multiple rings could affect its stability .Aplicaciones Científicas De Investigación
Metabolic Pathways of Strained Rings
The study on AZD1979, a compound with structural relevance to the queried compound, highlights the metabolic transformation of strained heterocycles, including spiro-fused ring systems, through glutathione S-transferase–catalyzed reactions. This pathway involves glutathione conjugation without prior bioactivation, suggesting potential applications in understanding drug metabolism and detoxification processes (Li et al., 2019).
Anticancer Agent Development
Research into kinesin spindle protein inhibitors identified compounds structurally similar to the queried chemical, showcasing the approach to developing anticancer agents. This involves evaluating the biochemical potency and pharmaceutical properties to select compounds for clinical development, indicating the role of structural analysis in therapeutic discovery (Theoclitou et al., 2011).
Antimicrobial Activity of Heterocyclic Compounds
Studies on the synthesis and biological activity of azetidine, oxadiazole, and related heterocyclic compounds demonstrate their potential antimicrobial properties. This suggests applications in designing new antibacterial and antifungal agents, highlighting the importance of structural motifs present in the queried compound (Woulfe & Miller, 1985).
Enzymatic Activity Modulation
Investigations into bis-1,3,4- oxadiazoles bearing glycine moieties reveal effects on transferase enzymes, offering insights into how structural elements of compounds can influence enzyme activities. This knowledge can be applied in the development of enzyme modulators for therapeutic or biochemical studies (Tomi et al., 2010).
Mecanismo De Acción
Mode of Action
It is hypothesized that the compound may bind to its target proteins or enzymes, altering their function and leading to changes in cellular processes . The presence of the azetidinyl and oxadiazolyl groups in the molecule suggests potential interactions with biological targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that the compound impacts multiple pathways, either directly or indirectly
Pharmacokinetics
The presence of ethoxyphenyl and azetidinyl groups may influence its absorption and distribution in the body . The compound’s bioavailability, or the extent to which it reaches its site of action, is also influenced by these properties .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular function, potentially influencing disease progression or symptomatology
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.
Direcciones Futuras
Propiedades
IUPAC Name |
3-[5-[1-[2-(2-ethoxyanilino)-2-oxoethyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4.C2H2O4/c1-3-31-19-10-5-4-9-18(19)25-20(29)14-28-12-17(13-28)23-26-21(27-32-23)15-7-6-8-16(11-15)22(30)24-2;3-1(4)2(5)6/h4-11,17H,3,12-14H2,1-2H3,(H,24,30)(H,25,29);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUXLAWZWATLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

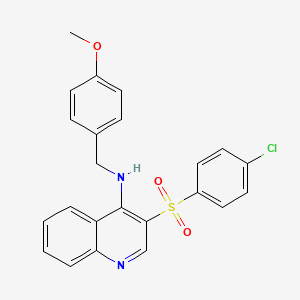
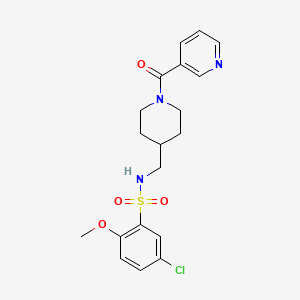
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/no-structure.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2825984.png)
![3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2825985.png)
![Ethyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2825988.png)
![2-[(4-Chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2825989.png)
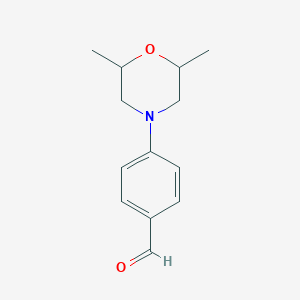
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2825992.png)

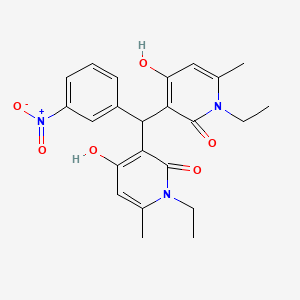
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2825996.png)
